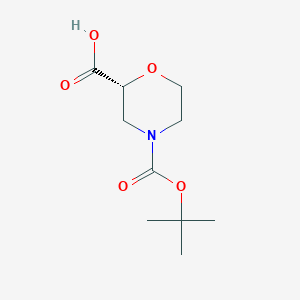

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWMTRPJZFEWCX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424927 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884512-77-0 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid: Synthesis, Applications, and Protocols for Drug Discovery

This guide provides an in-depth technical overview of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, characterization, and strategic application, underpinned by mechanistic insights and validated protocols.

Compound Identification and Core Properties

This compound is a heterocyclic compound featuring a morpholine ring with a defined stereochemistry at the C-2 position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a feature that is crucial for its utility in multi-step organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 884512-77-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3] |

| Molecular Weight | 231.25 g/mol | [3][6] |

| Synonyms | (R)-4-Boc-morpholine-2-carboxylic acid, (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | [2][6] |

| Physical Form | Solid | [7] |

| Melting Point | 140 to 150°C | [5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [7] |

The structure combines the pharmacologically relevant morpholine scaffold with two key functional groups: a carboxylic acid and a Boc-protected amine.[8] This arrangement makes it a versatile intermediate for constructing more complex molecules. The carboxylic acid serves as a handle for amide bond formation or other modifications, while the Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for controlled, sequential reactions.[9]

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this chiral building block typically starts from a readily available chiral precursor to establish the stereocenter at the C-2 position. A common and efficient method involves the oxidation of the corresponding alcohol, (R)-N-Boc-2-hydroxymethylmorpholine.

Causality of Experimental Design:

-

Starting Material: The use of an enantiomerically pure alcohol precursor like (R)-N-Boc-2-hydroxymethylmorpholine is critical. This ensures that the stereochemistry of the final carboxylic acid is retained, which is paramount for its application in synthesizing stereospecific drugs.

-

Oxidizing Agent: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, with an inexpensive stoichiometric oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite (bleach), is a preferred method. This system is highly selective for primary alcohols, operates under mild conditions (0°C to room temperature), and minimizes the risk of over-oxidation or side reactions often seen with harsher agents like chromium-based reagents. The catalytic nature of TEMPO also makes the process more efficient and cost-effective.[3]

-

Solvent and pH Control: The reaction is often run in a biphasic system (e.g., acetone/water or dichloromethane/water) with a buffer like sodium bicarbonate (NaHCO₃).[3] This maintains a slightly basic pH, which is optimal for the TEMPO catalytic cycle and helps to neutralize acidic byproducts, preventing degradation of the Boc protecting group, which is labile under strongly acidic conditions.

-

Workup Procedure: An acidic workup (e.g., with 6N HCl) is performed to protonate the carboxylate salt formed during the reaction, rendering the final carboxylic acid product soluble in organic solvents like ethyl acetate for extraction.[3] This step is crucial for isolating the product from the aqueous reaction mixture.

Protocol: TEMPO-Catalyzed Oxidation

This protocol describes a general procedure for the synthesis of this compound from its corresponding alcohol.[3]

-

Reaction Setup: Dissolve tert-butyl (R)-2-(hydroxymethyl)-morpholine-4-carboxylate (1.0 eq) in acetone (approx. 10 mL per gram of starting material) and cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 3 mL per gram), followed by sodium bromide (NaBr) (0.2 eq) and TEMPO (0.02 eq).

-

Oxidation: Add trichloroisocyanuric acid (TCCA) (2.0 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Monitoring: Allow the mixture to warm slowly to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol.

-

Quenching and Workup: Quench the reaction by adding 2-propanol (approx. 0.6 mL per gram) and stir for 30 minutes. Filter the mixture through celite to remove solid byproducts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Add saturated aqueous sodium carbonate (Na₂CO₃) and wash the aqueous phase with ethyl acetate to remove any non-acidic impurities.

-

Isolation: Acidify the aqueous layer to pH 2-3 with 6N HCl. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.

Caption: Workflow for the synthesis of the target compound via TEMPO oxidation.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Characteristic signals include a singlet around 1.44 ppm corresponding to the nine protons of the tert-butyl group and a series of multiplets between 3.0 and 4.2 ppm for the morpholine ring protons.[3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. A common observation is the protonated molecular ion [M+H]⁺ at m/z 232.[3]

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, chiral HPLC is essential. Using a polysaccharide-based column (e.g., Chiralpak series) allows for the separation of the (R) and (S) enantiomers, ensuring the product meets the high enantiopurity standards required for pharmaceutical applications.[10]

Applications in Medicinal Chemistry and Drug Discovery

The morpholine moiety is considered a "privileged structure" in medicinal chemistry.[8] Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and lipophilicity, contributing to better drug-like characteristics.[8] this compound is a valuable chiral building block used in the synthesis of a wide range of biologically active compounds.

Key Roles in Synthesis:

-

Chiral Scaffold: It provides a rigid, stereodefined morpholine core. This is critical because the three-dimensional orientation of functional groups is often key to a drug's interaction with its biological target (e.g., an enzyme active site or a receptor binding pocket).

-

Peptide and Amide Synthesis: The carboxylic acid functionality is readily activated (e.g., using coupling reagents like HATU or EDC) for amide bond formation with amines. This allows for its incorporation into peptide chains or for linking to other pharmacophores.

-

Renin Inhibitors: The compound has been specifically cited as an intermediate in the preparation of renin inhibitors, a class of drugs used to treat hypertension.[3]

Caption: The role of the title compound as a versatile building block in drug discovery.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 884512-77-0 [chemicalbook.com]

- 4. 884512-77-0|this compound|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]

- 10. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Introduction

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral heterocyclic compound of significant interest within the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a protected amine within a morpholine ring and a carboxylic acid moiety, presenting a versatile scaffold for the construction of complex, high-value molecules. Its stereochemically defined center makes it a crucial chiral building block for developing enantiomerically pure pharmaceuticals, where specific stereoisomers are often responsible for desired therapeutic activity.[1][2] This guide provides an in-depth analysis of its core physical properties, offering researchers and drug development professionals a technical foundation for its effective handling, characterization, and application. The methodologies detailed herein are grounded in established analytical principles to ensure both accuracy and reproducibility.

Compound Identification and Chemical Structure

Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers and structural representation of this compound are summarized below. The structure features a morpholine ring where the nitrogen at position 4 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid is substituted at the chiral center at position 2 in the (R)-configuration.

| Identifier | Data | Source(s) |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [3][4] |

| Synonyms | (R)-N-Boc-Morpholine-2-carboxylic acid, (2R)-2,4-Morpholinedicarboxylic acid 4-(1,1-dimethylethyl) ester | [5][6][7] |

| CAS Number | 884512-77-0 | [3][5][8] |

| Molecular Formula | C₁₀H₁₇NO₅ | [3][5][9] |

| Molecular Weight | 231.25 g/mol | [4][9][10] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC1 | [3] |

| InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | [3][4] |

| InChI Key | LGWMTRPJZFEWCX-SSDOTTSWSA-N | [3] |

Core Physical Properties: A Summary

The macroscopic and physicochemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. The key physical properties are consolidated in the table below.

| Property | Value | Source(s) |

| Physical State | Solid, Off-White | [3][7][9] |

| Melting Point | 140 - 150 °C | [3][11] |

| Boiling Point | 369.5 ± 42.0 °C (Predicted) | [7][10][11] |

| Density | 1.230 (Predicted) | [7][11] |

| pKa | 3.25 ± 0.20 (Predicted) | [7] |

| Solubility | Soluble in DMSO, Methanol | [7][11] |

| Storage | Sealed in a dry environment at 2-8°C | [8][11] |

In-Depth Analysis and Experimental Protocols

Melting Point

The melting point is a critical indicator of a substance's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of this range.[12] For this compound, the reported range is approximately 140-150°C.[3][11]

This protocol describes a self-validating method for accurate melting point determination. The rationale for a preliminary rapid test is to efficiently establish an approximate range, which then allows for a more precise measurement with a slower heating rate, a crucial factor for achieving thermal equilibrium between the sample, the heating block, and the thermometer.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can lead to inaccurate readings due to solvent effects.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid to a height of 1-2 mm.[13] A densely packed, small sample ensures uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.[14]

-

Rapid Determination (Optional but Recommended): Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target for the subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.

-

Heating and Observation: Heat the block at a controlled rate of 1-2°C per minute once the temperature is within 15°C of the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

Caption: Decision tree for qualitative solubility testing.

Acidity and pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and quantifies the strength of an acid in solution. The predicted pKa of ~3.25 is consistent with a carboxylic acid, indicating it will be predominantly in its deprotonated (anionic) form at physiological pH (~7.4). [7]This property is paramount for understanding drug absorption, distribution, and receptor binding.

Potentiometric titration is a highly accurate method for determining pKa. [15]It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00) to ensure accurate pH measurements. [16]2. Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, carbonate-free water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue well past the equivalence point (the region of sharpest pH change).

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation: Determine the volume of NaOH required to reach the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pH of the solution at this volume is equal to the pKa of the carboxylic acid.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic data provides direct evidence of a molecule's structure. For this compound, ¹H NMR and Mass Spectrometry are particularly informative.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. A reported spectrum shows key signals that confirm the structure. [9] * ¹H NMR (400 MHz, CDCl₃): δ 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H). [9] * Interpretation: The prominent singlet at ~1.44 ppm integrating to 9 protons is the classic signature of the tert-butyl group of the Boc protector. The complex multiplets between 3.0 and 4.2 ppm correspond to the seven protons on the morpholine ring.

-

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions and is used to determine the molecular weight of a compound.

-

MS (ESI+): m/z 232 [M+H]⁺. [9] * Interpretation: This result corresponds to the protonated molecule (C₁₀H₁₇NO₅ + H⁺), confirming the molecular weight of 231.25 g/mol .

-

Conclusion

The physical properties of this compound—its solid nature, defined melting point, predictable acidity, and solubility profile—are all consistent with its chemical structure. A thorough understanding and experimental verification of these characteristics are essential for its successful application in synthetic chemistry and pharmaceutical research. The protocols outlined in this guide provide a robust framework for researchers to reliably characterize this important chiral building block, ensuring its quality and suitability for the synthesis of next-generation therapeutic agents.

References

- (R)-N-Boc-Morpholine-2-carboxylic acid - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f048653]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - Cengage. [URL: https://www.cengage.com/chemistry/discipline_content/dashboard/sc/labs/0727_solubility.pdf]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - Unknown Source. [URL: https://www.csun.edu/~hcchm001/1.pdf]

- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB41094073_EN.htm]

- 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid | CAS 134676-67-8 - Benchchem. [URL: https://www.benchchem.com/product/b160940]

- 884512-77-0|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/884512-77-0.html]

- (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID - VSNCHEM. [URL: https://www.vsnchem.com/product/vc30160]

- Melting point determination - University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/350/forpracticetechniques/meltingpoint/meltingpoint.html]

- Measuring the Melting Point - Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- Melting point determination - SSERC. [URL: https://www.sserc.org.

- Boc protected Morpholine - Chemescience. [URL: https://chemescience.com/wp-content/uploads/2022/11/BOC-PROTECTED-MORPHOLINE.pdf]

- (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10255141]

- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fe046]

- Experiment-1 Aim - To determine the melting point of given solid substance - Unknown Source. [URL: https://www.rku.ac.in/wp-content/uploads/2022/03/Experiment-1-converted.pdf]

- experiment (1) determination of melting points - Unknown Source. [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_09_19!08_48_10_PM.pdf]

- 189321-66-2[N-Boc-Morpholine-2-carboxylic acid] - Acmec Biochemical. [URL: https://www.acmec-biochem.com/N-Boc-Morpholine-2-carboxylic-acid-cas-189321-66-2.html]

- Experiment 4 Solubility of a Salt - Unknown Source. [URL: https://www.lonestar.

- Video: Determining the Solubility Rules of Ionic Compounds - JoVE. [URL: https://www.jove.com/v/10186/determining-the-solubility-rules-of-ionic-compounds]

- This compound Chemical Properties,Uses,Production - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41094073.htm]

- Determination of solubility: A laboratory experiment - Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed060p519]

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [URL: https://www.creative-bioarray.

- This compound(884512-77-0) 1 H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_884512-77-0_1HNMR.htm]

- (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid - Benchchem. [URL: https://www.benchchem.com/product/b13568945]

- N-Boc-morpholine-2-carboxylic acid | 189321-66-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d702727]

- CAS Number:884512-77-0 - Heterocyclic Block - Parlele. [URL: https://www.parlele.com/cas-884512-77-0]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-App-A.pdf]

- How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. [URL: https://www.organicchemistrytutor.

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. [URL: https://www.researchgate.

- (2R) -2,4-Morpholine dicarboxylic acid 4-tert butyl ester - VWR. [URL: https://us.vwr.com/store/product/10100780/2r-2-4-morpholine-dicarboxylic-acid-4-tert-butyl-ester]

- This compound - AMERICAN ELEMENTS. [URL: https://www.americanelements.com/r-4-tert-butoxycarbonyl-morpholine-2-carboxylic-acid-884512-77-0]

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02930]

- Product information, this compound - P&S Chemicals. [URL: https://www.ps-chemicals.com/product/r-4-tert-butoxycarbonyl-morpholine-2-carboxylic-acid]

- N-Boc-morpholine-2-carboxylic acid | 189321-66-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004653]

- Morpholine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm]

- This compound - Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/en/product-884512-77-0.html]

Sources

- 1. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]

- 2. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 884512-77-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 884512-77-0 [chemicalbook.com]

- 10. Heterocyclic Block [unipharm-sd.com]

- 11. This compound CAS#: 884512-77-0 [m.chemicalbook.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. westlab.com [westlab.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

A Senior Application Scientist's Guide to (R)-N-Boc-morpholine-2-carboxylic acid: Structure, Stereochemistry, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a privileged scaffold, frequently incorporated into bioactive compounds and FDA-approved drugs to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2] This guide focuses on a particularly valuable derivative: (R)-N-Boc-morpholine-2-carboxylic acid. As a chiral building block, it offers a conformationally constrained framework with a defined stereocenter, providing medicinal chemists with a powerful tool for the rational design of novel therapeutics. Its utility stems from the precise three-dimensional orientation of its functional groups, enabling targeted interactions with complex biological receptors and enzymes. This document provides an in-depth analysis of its core structural features, stereochemical integrity, prevalent synthetic routes, and strategic applications in drug discovery.

Molecular Structure and Physicochemical Characteristics

(R)-N-Boc-morpholine-2-carboxylic acid is a substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the C2 position, which is a defined stereocenter.

Chemical Identity

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in synthesis.

| Property | Value | Source |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [3][4] |

| CAS Number | 884512-77-0 | [3][5][6] |

| Molecular Formula | C₁₀H₁₇NO₅ | [3][4] |

| Molecular Weight | 231.25 g/mol | [3][4] |

| Physical State | Solid | [3] |

| Melting Point | 140 to 150°C | [3] |

Structural Diagram

The 2D structure highlights the key functional components: the morpholine ring, the chiral center, the carboxylic acid handle for further derivatization, and the sterically demanding Boc group which influences both reactivity and conformation.

Stereochemistry and Conformational Analysis: The Basis of Function

The precise spatial arrangement of atoms is paramount to a molecule's biological function. For (R)-N-Boc-morpholine-2-carboxylic acid, both its absolute configuration and its conformational preferences are critical determinants of its utility.

The (R)-Stereocenter

The designation '(R)' refers to the absolute configuration at the C2 carbon, the single chiral center in the molecule. This stereochemical purity is essential, as enantiomers of a drug often exhibit vastly different pharmacological activities and toxicological profiles. The ability to introduce this specific stereocenter allows for the synthesis of enantiomerically pure final compounds, a strict requirement in modern drug development.

Conformational Landscape

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[7][8] This is significantly more stable than the alternative boat or twist-boat forms.[7]

The presence of the bulky N-Boc group heavily influences the conformational equilibrium. Due to its size, the Boc group creates a strong preference for the morpholine ring to adopt a conformation where the substituents at the C2 position are oriented to minimize steric hindrance. In the most stable chair conformation, the large N-Boc group will preferentially occupy an equatorial position. Consequently, the carboxylic acid group at the adjacent C2 position will also have a preferred orientation, which is crucial for how it is presented for interaction with a target protein. Molecular docking studies of drug candidates containing morpholine rings often show the ring oxygen forming key hydrogen bonds with protein backbones, an interaction made possible by this predictable chair conformation.[9]

Synthesis and Quality Control: Ensuring Enantiopurity

The synthesis of (R)-N-Boc-morpholine-2-carboxylic acid with high enantiomeric purity is a key challenge. Several effective strategies have been developed, often starting from simple, achiral precursors and introducing chirality through asymmetric synthesis or resolution.

Key Synthetic Strategies

-

Enzyme-Catalyzed Kinetic Resolution: This is a highly efficient method for separating enantiomers. The process often involves the resolution of a racemic intermediate, such as a morpholine-2-carboxylate ester. A specific lipase or esterase selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to its corresponding acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be isolated and hydrolyzed to yield the final (R)-acid with very high chiral purity (>99% enantiomeric excess). This method is valued for its high selectivity and environmentally benign reaction conditions.

-

Synthesis from Chiral Precursors: An alternative approach involves starting with an enantiomerically pure material, such as (S)-epichlorohydrin.[10][11] This strategy builds the chiral center into the molecule from the beginning, avoiding a resolution step. The synthesis is typically a multi-step process but can be operationally simple and amenable to scale-up without requiring chromatographic purification.[10][11]

Example Synthetic Workflow: Enzymatic Resolution

The following protocol outlines a generalized workflow based on the kinetic resolution approach. The causality behind each step is critical for success.

Step 1: Synthesis of Racemic Precursor

-

Action: Synthesize racemic N-Boc-morpholine-2-carboxylic acid ester from achiral starting materials.

-

Rationale: Creating the racemic mixture is often straightforward and cost-effective, setting the stage for the key resolution step.

Step 2: Enzyme-Catalyzed Kinetic Resolution

-

Action: Treat the racemic ester with a selective lipase (e.g., Novozym 435) in a buffered aqueous/organic solvent system.

-

Rationale: The enzyme's chiral active site selectively recognizes and catalyzes the hydrolysis of the (S)-enantiomer, effectively separating the two stereoisomers based on their reaction rates.

Step 3: Separation

-

Action: Separate the unreacted (R)-ester from the hydrolyzed (S)-acid via extraction. The acidic product will move into an aqueous basic layer, while the neutral ester remains in the organic layer.

-

Rationale: The difference in acidity between the product and starting material provides a simple and scalable method for purification.

Step 4: Hydrolysis of the (R)-Ester

-

Action: Hydrolyze the isolated (R)-ester using a base (e.g., lithium hydroxide).

-

Rationale: This final step cleaves the ester to yield the desired (R)-N-Boc-morpholine-2-carboxylic acid, which can be isolated after acidification.

Step 5: Quality Control

-

Action: Confirm enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

-

Rationale: This is a non-negotiable, self-validating step to ensure the stereochemical integrity of the final product meets the stringent requirements for pharmaceutical applications.

Applications in Drug Discovery

(R)-N-Boc-morpholine-2-carboxylic acid is not merely a reagent but a strategic component in the design of complex molecules.[] Its rigid, chiral structure serves as an excellent scaffold to orient other pharmacophoric elements in precise three-dimensional space.

-

As a Chiral Building Block: It is a key intermediate in the synthesis of selective norepinephrine reuptake inhibitors, such as analogs of Reboxetine. The morpholine core and the stereocenter at C2 are critical for the molecule's ability to bind with high affinity and selectivity to its biological target.

-

Scaffold for Library Synthesis: The carboxylic acid provides a convenient chemical handle for modification. Through standard amide coupling or esterification reactions, a diverse library of compounds can be generated, enabling systematic Structure-Activity Relationship (SAR) studies. This allows researchers to explore the chemical space around the morpholine core to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Improving Physicochemical Properties: The morpholine moiety itself is often used to improve the properties of a lead compound.[2] It can increase aqueous solubility and metabolic stability and often imparts a favorable pKa compared to more basic amines, which is particularly important for drugs targeting the central nervous system (CNS).[2]

Conclusion

(R)-N-Boc-morpholine-2-carboxylic acid is a high-value, enabling tool for the modern medicinal chemist. Its well-defined stereochemistry, predictable conformation, and synthetic accessibility make it an ideal building block for constructing complex and enantiomerically pure pharmaceutical agents. Understanding its structural nuances and the rationale behind its synthesis is fundamental to leveraging its full potential in the development of next-generation therapeutics.

References

- Reddy, K. L., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron Letters.

- Li, J. J. (2021).

- Fluorochem. (n.d.). (R)-N-Boc-Morpholine-2-carboxylic acid. Fluorochem Product Page.

- Al-Ghorbani, M., et al. (2021). A review on pharmacological profile of Morpholine derivatives.

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

- ACS Fall 2025. (2025). Expanding complex morpholines using systematic chemical diversity. American Chemical Society.

- Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry.

- PubChem. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid.

- VSNCHEM. (n.d.). (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID. VSNCHEM Product Page.

- BenchChem. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. BenchChem Product Page.

- Chemescience. (n.d.). Boc protected Morpholine.

- Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

- BenchChem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem Technical Guides.

- Kwon, C. H., et al. (2022).

- Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Fiveable.

- Zhuravlev, F. A., & Bunev, A. S. (2013). Morpholines. Synthesis and Biological Activity.

- Gavande, N., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PMC.

- LibreTexts. (n.d.). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook.

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery. BOC Sciences Blog.

- Saggioro, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

Sources

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 6. chemescience.com [chemescience.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

molecular weight of (R)-4-Boc-morpholine-2-carboxylic acid

An In-Depth Technical Guide to (R)-4-Boc-morpholine-2-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Boc-morpholine-2-carboxylic acid has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique conformational properties and the inherent value of the morpholine scaffold make it a sought-after intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview, encompassing its physicochemical properties, stereoselective synthesis, robust analytical quality control methodologies, and key applications in drug discovery, with a focus on providing practical, field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of drug development, particularly for Central Nervous System (CNS) agents, the morpholine ring is considered a "privileged scaffold."[1][2] Its inclusion in a molecule can significantly enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom provide a unique balance of lipophilic and hydrophilic character, often improving a compound's ability to cross the blood-brain barrier.[2]

(R)-4-Boc-morpholine-2-carboxylic acid leverages these advantages by providing the morpholine core in a chirally pure form. The carboxylic acid moiety offers a versatile handle for synthetic elaboration, while the tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom. This combination makes it an indispensable tool for constructing stereochemically defined drug candidates, where specific enantiomers are crucial for potency and selectivity.

Physicochemical and Structural Properties

The fundamental properties of (R)-4-Boc-morpholine-2-carboxylic acid are summarized below. Accurate knowledge of these parameters is the foundation for its successful application in synthesis and analysis.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 231.25 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₇NO₅ | [3][4][5][7] |

| CAS Number | 884512-77-0 | [3][4][8][9] |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [4] |

| Synonyms | (R)-N-Boc-2-morpholinecarboxylic acid, (2R)-4-Boc-morpholine-2-carboxylic acid | [4] |

| Appearance | White to off-white powder or crystalline solid | [5][7] |

| Purity (Typical) | ≥97% | [6][7] |

Chemical Structure

The structure combines the morpholine heterocycle with a Boc-protected amine and a carboxylic acid at the C2 position, with a defined R-stereochemistry.

Caption: Chemical structure of (R)-4-Boc-morpholine-2-carboxylic acid.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure morpholine derivatives is non-trivial. A key challenge is the establishment of the stereocenter at the C2 position. While various methods for morpholine synthesis exist, enzyme-catalyzed kinetic resolution represents a highly efficient and scalable approach for producing the desired (R)- or (S)-enantiomers.[10]

The causality behind choosing an enzymatic approach lies in its exquisite stereoselectivity, which often surpasses that of traditional chemical catalysts. This method can operate under mild conditions, minimizing side reactions and epimerization, which is critical for maintaining the chiral integrity of the final product.

Conceptual Workflow: Enantioselective Synthesis

The following diagram illustrates a generalized workflow based on the principle of kinetic resolution, a proven method for this class of compounds.

Caption: Workflow for enzyme-catalyzed kinetic resolution synthesis.

Quality Control: A Self-Validating Analytical System

For use in drug development, the identity, purity, and stereochemical integrity of (R)-4-Boc-morpholine-2-carboxylic acid must be rigorously confirmed. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques corroborates the quality of the material.

Mandatory QC Analytical Workflow

Caption: A comprehensive analytical workflow for quality control.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a standard method for assessing the chemical purity.

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of (R)-4-Boc-morpholine-2-carboxylic acid.

-

Dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution for the working sample (0.1 mg/mL).

-

-

Chromatographic Run:

-

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

Inject 10 µL of the working sample.

-

Run a linear gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Hold at 5% B (re-equilibration).

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness Check: The retention time of the main peak should be consistent across multiple injections. The peak shape should be symmetrical.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a chiral intermediate. Its pre-defined stereochemistry and orthogonal protecting groups allow for its seamless integration into multi-step synthetic routes.

-

Scaffold for Bioactive Molecules: It has been successfully employed in the synthesis of reboxetine analogs, which are known noradrenaline reuptake inhibitors used in the treatment of depression. This highlights its applicability in creating complex, biologically active agents.

-

Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer biology.[1] The morpholine ring often occupies a solvent-exposed region of the ATP-binding pocket, enhancing solubility without compromising binding affinity.

-

CNS Drug Candidates: As previously noted, the physicochemical profile of the morpholine ring is highly advantageous for CNS penetration.[2] Using a building block like (R)-4-Boc-morpholine-2-carboxylic acid allows medicinal chemists to rationally design molecules with improved pharmacokinetic profiles for CNS targets.

Handling, Storage, and Safety

-

Storage: To maintain chemical integrity, the compound should be stored sealed in a dry environment, under an inert atmosphere if possible, at refrigerated temperatures (2-8°C).[6]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Stability: The Boc protecting group is sensitive to strong acids. Care should be taken to avoid acidic conditions during storage and handling unless deprotection is intended.

Conclusion

(R)-4-Boc-morpholine-2-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its combination of a privileged scaffold, defined stereochemistry, and synthetic versatility provides a reliable pathway to novel chemical entities with potentially superior pharmacological profiles. The robust analytical methods outlined herein ensure its quality, providing researchers with the confidence needed to build complex, life-saving therapeutics.

References

-

Chemescience. (n.d.). Boc protected Morpholine. Retrieved from Chemescience website. [Link]

-

PubChem. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Retrieved from ElectronicsAndBooks website. [Link]

-

CP Lab Safety. (n.d.). 4-Boc-2-morpholinecarboxylic acid, min 98%, 100 grams. Retrieved from CP Lab Safety website. [Link]

-

ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from Organic Chemistry Portal website. [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from ResearchGate. [Link]

-

Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from Bentham Science website. [Link]

-

National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]

- 4. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-4-Boc-morpholine-3-carboxylic acid, 97% | CymitQuimica [cymitquimica.com]

- 6. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]

- 7. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. chemescience.com [chemescience.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Boc-Protected Morpholine Derivatives

Abstract

The morpholine ring is a privileged scaffold in modern medicinal chemistry, integral to the design of numerous therapeutics, particularly for the central nervous system (CNS).[1] Its utility is often paired with the use of the tert-butoxycarbonyl (Boc) protecting group to mask the secondary amine during multi-step syntheses.[2][3] While indispensable, the introduction of the Boc group fundamentally alters the physicochemical properties of the morpholine moiety, most notably its solubility. This guide provides a comprehensive analysis of the solubility characteristics of Boc-protected morpholine derivatives. We will explore the underlying chemical principles, present robust methodologies for solubility assessment, and detail strategic approaches to modulate and optimize solubility, ensuring a clear path from chemical design to successful preclinical development.

The Dichotomy of the Boc Group: Synthetic Utility vs. Physicochemical Challenge

The morpholine heterocycle is favored in drug design for its conformational flexibility, metabolic stability, and its ability to improve aqueous solubility and blood-brain barrier permeability in the final active pharmaceutical ingredient (API).[1] The secondary amine (pKa ~8.5) is a key feature, often serving as a critical interaction point or a handle for further chemical elaboration.

During synthesis, this amine's nucleophilicity and basicity must be temporarily masked to allow for selective reactions elsewhere on the molecule.[2] The tert-butoxycarbonyl (Boc) group is the protector of choice for this role due to its broad stability under basic, nucleophilic, and reductive conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][4][5]

The introduction of the Boc group is typically achieved via reaction with di-tert-butyl dicarbonate (Boc₂O).[2][4][6] This reaction converts the polar, basic secondary amine into a non-basic, sterically hindered carbamate.

Caption: Boc-protection reaction of the morpholine amine.

However, this synthetic convenience introduces a significant physicochemical trade-off. The bulky, nonpolar tert-butyl component of the Boc group dramatically increases the molecule's lipophilicity (fat-solubility) and molecular weight.[4] This structural change is a primary driver for the poor aqueous solubility frequently observed in Boc-protected intermediates, a critical hurdle that must be managed in drug development workflows.[4][7]

Core Factors Governing the Solubility of Boc-Protected Morpholines

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution.[8][9] For Boc-protected morpholine derivatives, solubility is not a single value but a function of the interplay between the molecule's intrinsic properties and the external environment.

Intrinsic Molecular Properties

-

Lipophilicity: The addition of the Boc group is the single most significant factor. It adds a large, hydrophobic moiety, which generally increases the compound's affinity for nonpolar organic solvents while drastically reducing its affinity for polar solvents like water.[4] Boc-protected amines are often practically insoluble in water.[4]

-

Crystal Lattice Energy: Solubility requires overcoming the forces holding the solid compound together in its crystal lattice. High lattice energy, resulting from strong intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state, leads to lower solubility. The specific substitution pattern on the morpholine ring and any other appended groups can influence crystal packing and thus, solubility.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to solvate effectively, which can lead to decreased solubility.[10] The bulky nature of the Boc group contributes significantly to the overall molecular size.

Extrinsic Environmental Factors

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Due to their increased lipophilicity, Boc-protected morpholines exhibit good solubility in a range of common organic solvents but poor solubility in water.[4][10]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[8][10][11] However, this relationship is not always linear and must be determined empirically.

-

pH (Aqueous Systems): Unlike the parent morpholine, which is a weak base and can be protonated at low pH to form a more soluble salt, the N-Boc derivative is a non-basic carbamate.[12] Therefore, its aqueous solubility is largely independent of pH within the typical range, removing a common tool for solubility enhancement.

Experimental Assessment of Solubility: A Validated Workflow

Accurate solubility data is essential for guiding chemical synthesis, purification, and formulation development. A tiered approach, starting with a qualitative assessment and progressing to a quantitative measurement, is most efficient.

Caption: Workflow for solubility assessment and optimization.

General Solubility Profile

The table below summarizes the expected solubility trends for typical Boc-protected amines in common laboratory solvents. This serves as an excellent starting point for experimental design.

| Solubility Tier | Solvents | Rationale |

| High Solubility | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | These solvents effectively solvate both the nonpolar tert-butyl group and the more polar carbamate moiety.[4] |

| Moderate to High | Methanol, Ethanol, Acetonitrile | The polar nature of these solvents interacts well with the carbamate, but less so with the hydrocarbon part.[4] |

| Low to Moderate | Toluene, Hexanes | These nonpolar solvents primarily solvate the tert-butyl group and any other lipophilic regions of the molecule.[4] |

| Low / Insoluble | Water | The hydrophobic character of the Boc group and the overall increase in lipophilicity severely limit aqueous solubility.[4] |

Protocol 1: Qualitative Solubility Assessment

This rapid, visual method is used to quickly identify suitable solvents for reactions, chromatography, or crystallization.

Methodology:

-

Preparation: Place a small, consistent amount (e.g., 1-2 mg) of the solid Boc-protected morpholine derivative into separate small, clear glass vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list above.

-

Agitation: Vigorously agitate each vial for 1-2 minutes using a vortex mixer.

-

Observation: Allow the vials to stand for a few minutes. Visually inspect for any remaining solid.

-

Classification:

-

Soluble: The solid has completely disappeared, forming a clear solution.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Record: Meticulously record the observations for each solvent.[4]

Protocol 2: Quantitative "Shake-Flask" Solubility Measurement

This is the gold-standard equilibrium method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline for aqueous solubility) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in µg/mL or µM.

Strategies for Modulating and Enhancing Solubility

When the solubility of a Boc-protected intermediate is too low for practical use, several strategies can be employed. The choice of method depends on the specific context (e.g., improving solubility for a reaction vs. for a biological assay).

| Strategy | Mechanism | Application & Rationale |

| Co-solvency | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, DMF) to an aqueous medium reduces the overall polarity of the solvent system.[12] | This is the most common method used in the lab to dissolve lipophilic compounds for reactions or in vitro biological screening. The co-solvent bridges the polarity gap between the compound and water.[12][13] |

| Particle Size Reduction | Techniques like micronization or sonocrystallization increase the surface-area-to-volume ratio of the solid particles.[9][12][13] | This does not change the thermodynamic equilibrium solubility but significantly increases the rate of dissolution, which can be beneficial for kinetic solubility assays and some synthetic applications.[7][12] |

| Solid Dispersions | The compound is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG). | This technique prevents the compound from crystallizing, presenting it in a higher-energy amorphous state that is more readily dissolved. It is a common formulation technique for poorly soluble drugs.[9][12] |

| Structural Modification | Introduce polar functional groups (e.g., hydroxyl, small ethers) elsewhere on the molecule, away from the reaction centers. | This is a medicinal chemistry approach to fundamentally increase the hydrophilicity of the molecule. It involves re-synthesis but can provide a long-term solution if the scaffold is intended for further development. |

Conclusion and Outlook

The Boc protecting group is an essential tool in the synthesis of complex molecules containing the morpholine scaffold. However, its use invariably leads to a significant increase in lipophilicity and a corresponding decrease in aqueous solubility. For the research and drug development scientist, understanding this trade-off is critical. By applying the principles outlined in this guide—from predicting solubility trends and employing robust experimental workflows for accurate measurement to implementing strategic enhancement techniques—chemists can effectively navigate the challenges posed by these valuable but often sparingly soluble compounds. Proactive management of solubility at the intermediate stage ensures smoother synthetic routes, more reliable biological data, and a more efficient path toward the discovery of new medicines.

References

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 12. benchchem.com [benchchem.com]

- 13. ijmsdr.org [ijmsdr.org]

A Scientist's Guide to the Commercial Landscape of Chiral Morpholine Building Blocks

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine ring is a deceptively simple heterocycle that has become a powerhouse in medicinal chemistry.[1][2][3][4] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—make it a "privileged scaffold" frequently incorporated into bioactive molecules to enhance their drug-like characteristics.[2][3][5][6] The introduction of chirality to this scaffold unlocks three-dimensional chemical space, allowing for precise interactions with biological targets, which are themselves chiral.[7][8] Consequently, enantiomerically pure chiral morpholine building blocks are in high demand for the development of next-generation therapeutics, from anticancer agents to central nervous system (CNS) drugs.[5][6][9][10] This guide provides an in-depth analysis of the commercial availability of these critical building blocks, offering a technical resource for researchers, chemists, and drug development professionals navigating this complex supply chain.

Section 1: The Commercial Landscape - Key Suppliers and Strategic Sourcing

The acquisition of specific chiral morpholine derivatives is a critical step in the early stages of drug discovery and process development. The market is served by a multi-tiered ecosystem of suppliers, ranging from large, catalog-based chemical providers to specialized custom synthesis laboratories.

Large-Scale Catalog Suppliers: Companies like MilliporeSigma (Merck) , Ambeed , and Enamine represent the first port of call for many researchers.[11][12] These suppliers offer a broad, though often generic, selection of chiral morpholines. Their strengths lie in established distribution networks, readily available stock for common derivatives (e.g., 2-methylmorpholine, 3-methylmorpholine), and comprehensive quality documentation. Enamine, in particular, is noted for its extensive collection of building blocks, catering to high-throughput and diversity-oriented screening.[7]

Specialty and Boutique Suppliers: Firms such as Life Chemicals and Combi-Blocks occupy a niche by providing more unique and complex C-substituted morpholine derivatives that may not be available in larger catalogs.[13] These companies often synthesize their compounds in-house and can offer greater flexibility in terms of initial scale-up.

Custom Synthesis and Contract Research Organizations (CROs): For novel or highly functionalized chiral morpholines not available off-the-shelf, researchers must turn to custom synthesis. This is a critical service for proprietary drug development programs. Leading CROs and specialized manufacturers offer services that range from route scouting and process development to large-scale GMP (Good Manufacturing Practice) synthesis.[7][14] When engaging a CRO, it is crucial to evaluate their expertise in asymmetric synthesis and chiral separations.

Data Presentation: Comparative Supplier Analysis

| Supplier Category | Representative Companies | Key Strengths | Primary Use Case |

| Large Catalog | MilliporeSigma, Ambeed, Enamine | Broad selection, rapid delivery, established QC | Initial screening, proof-of-concept studies |

| Specialty | Life Chemicals, Combi-Blocks | Unique & complex derivatives, scaffold diversity | Lead optimization, fragment-based design |

| Custom Synthesis | Various Global CROs | Access to novel structures, scalability, IP protection | Pre-clinical & clinical development |

Section 2: Synthetic Accessibility & Key Commercial Routes

Understanding the underlying synthetic strategies for chiral morpholines is essential for assessing the feasibility of supply, potential cost, and scalability. Most commercial routes rely on one of three foundational strategies.[15]

-

Chiral Pool Synthesis: This is one of the most common and cost-effective methods. It involves using readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine ring.[16][17][18] This approach ensures that the stereochemistry is set from the beginning.

-

Asymmetric Catalysis: This advanced strategy introduces chirality during the synthesis itself. A notable example is the asymmetric hydrogenation of unsaturated dehydromorpholine precursors using a chiral catalyst, such as a rhodium-bisphosphine complex.[19][20][21][22][23] This method is highly efficient and atom-economical, capable of producing morpholines with excellent enantioselectivity (up to 99% ee).[19][20][21][22]

-

Chiral Resolution: In this classical approach, a racemic mixture of a morpholine derivative is synthesized and then separated into its constituent enantiomers. This is often achieved via diastereomeric salt formation with a chiral resolving agent or through preparative chiral High-Performance Liquid Chromatography (HPLC).[7] While effective, it can be less efficient as it discards 50% of the material.

Visualization: Generalized Synthetic Strategies

The following diagram illustrates the conceptual flow of the main asymmetric synthesis strategies employed for producing chiral morpholine building blocks.

Caption: High-level workflows for the three primary methods of obtaining chiral morpholines.

Section 3: Quality Control & Purity Verification: A Self-Validating System

For any application in drug development, the chemical and stereochemical purity of a building block is non-negotiable. Reputable suppliers provide a Certificate of Analysis (CoA) with every batch, but understanding the underlying analytical techniques is crucial for the end-user. A robust quality control (QC) system is self-validating, ensuring that the material meets all specifications before it is released.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the structural integrity and chemical purity of the compound.

-

Mass Spectrometry (MS): Verifies the molecular weight of the building block.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, or ee).[24][25][26][27] The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for precise quantification.[24][25][27]

-

Polarimetry: Measures the optical rotation of the compound, providing a confirmation of the bulk sample's enantiomeric nature.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol outlines a general, self-validating method for determining the ee of a chiral morpholine sample.

-

Column Selection: Choose an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a wide range of morpholine derivatives.[24] The selection is empirical and may require screening several columns.[26]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 mixture of hexane:isopropanol.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the chiral morpholine building block in the mobile phase to create a stock solution of approximately 1 mg/mL.

-

Instrumentation & Method:

-

Equilibrate the HPLC system with the chosen column and mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 220 nm, or as appropriate for the chromophore).

-

Inject a sample of the corresponding racemic mixture first to establish the retention times for both enantiomers.

-

Inject the chiral sample.

-

-

Data Analysis & Validation:

-

Integrate the peak areas for both enantiomers in the chromatogram.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

-

The system is validated if the racemic standard shows two well-resolved peaks of approximately equal area, and the chiral sample shows one major peak corresponding to one of the enantiomers.

-

Visualization: Quality Control Workflow

The diagram below illustrates a standard, self-validating QC workflow for a commercial chiral morpholine building block.

Caption: A typical decision-gated workflow for ensuring the quality of chiral morpholines.

Conclusion

The commercial availability of chiral morpholine building blocks is a dynamic and critical component of the drug discovery ecosystem. While large catalog suppliers provide immediate access to common scaffolds, the true innovation in drug design often requires leveraging the capabilities of specialty suppliers and custom synthesis organizations. A thorough understanding of the synthetic routes informs sourcing strategy, while a rigorous, self-validating approach to quality control ensures the integrity of the final therapeutic candidate. By navigating this landscape with expertise, researchers can confidently and efficiently incorporate this privileged scaffold into their discovery programs, accelerating the path to novel medicines.

References

-

Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available at: ResearchGate. [Link]

-

ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. [Link]

-

Goel, K. K., et al. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

-

Matralis, A. N., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Matralis, A. N., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491-14496. [Link]

-

Hart, N. G., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]

-

Hart, N. G., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed. [Link]

-

Lalli, C., et al. (2011). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. ResearchGate. [Link]

-

Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

Foley, D. J., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Lehotay, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]

-

Ruifu Chemical. (n.d.). Chiral Building Blocks Manufacturers & Suppliers. Ruifu Chemical. [Link]

-